molecular formula C14H14FNO B1441831 2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine CAS No. 910405-57-1

2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine

Cat. No.: B1441831
CAS No.: 910405-57-1
M. Wt: 231.26 g/mol
InChI Key: OLCFOYXWABUICK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is an important chemical compound in scientific research and industry. It has a CAS Number of 910405-57-1 and a molecular weight of 231.27 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-fluoro-4-phenoxyphenyl)ethanamine . The InChI code is 1S/C14H14FNO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

pH Sensitive Probes

A study by Rhee, Levy, & London (1995) explores fluorinated aminophenol derivatives as pH sensitive probes. The study developed fluorinated analogs including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP) and others, demonstrating their effectiveness in physiological pH range and negligible affinity for other ions.

Ligand Complex Synthesis

Liu et al. (1993) Liu, Wong, Karunaratne, Rettig, & Orvig synthesized hexadentate (N3O3) amine phenol ligands, demonstrating their potential in creating complex ligands for group 13 metals.

Chiral Derivatizing Agent

Hamman (1989) in Hamman (1989) discusses the use of 2-Fluoro-2-phenyl-1-aminoethane as a chiral derivatizing agent, highlighting its utility in distinguishing chiral acids via NMR.

Electrophilic Amination

Bombek, Požgan, Kočevar, & Polanc (2004) Bombek, Požgan, Kočevar, & Polanc (2004) studied the electrophilic amination of fluorophenol, revealing insights into the chemical behavior of fluorinated phenols under mild reaction conditions.

Reaction Kinetics with Amines

Jarczewski, Schroeder, & Dworniczak (1986) Jarczewski, Schroeder, & Dworniczak (1986) analyzed the reaction kinetics of trifluoro bis-(4-nitrophenyl)ethane with amines, providing insights into the complex reactions and isotope effects in such processes.

Proton-Coupled Electron Transfer

Rhile & Mayer (2004) Rhile & Mayer (2004) discussed the one-electron oxidation of a hydrogen-bonded phenol, illustrating the concept of proton-coupled electron transfer, a critical process in organic chemistry.

lp⋯π Intermolecular Interactions

Shukla, Mohan, Vishalakshi, & Chopra (2014) Shukla, Mohan, Vishalakshi, & Chopra (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, providing insights into lp⋯π intermolecular interactions in such derivatives.

Energetic Materials

Klapötke, Preimesser, & Stierstorfer (2015) Klapötke, Preimesser, & Stierstorfer (2015) synthesized and analyzed the energetic properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, offering potential applications in the field of energetic materials.

Corrosion Inhibition

Boughoues et al. (2020) Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz (2020) studied amine derivatives as corrosion inhibitors, demonstrating their protective effects on mild steel in an acidic medium.

Fluoro-Containing Materials

Li, Shen, & Zhang (2015) Li, Shen, & Zhang (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, predicting its applications in fluoro-containing materials and organic polymers.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3-fluoro-4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCFOYXWABUICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293654
Record name 3-Fluoro-4-phenoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910405-57-1
Record name 3-Fluoro-4-phenoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910405-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-phenoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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